N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide
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Overview
Description
N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of an acetylphenyl group, an ethyl group, and a methyl group attached to the thiophene ring, along with a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as acetonitrile) in the presence of a base (such as sodium ethoxide).
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides (such as ethyl bromide and methyl iodide) in the presence of a strong base (such as sodium hydride).
Attachment of the Acetylphenyl Group: The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with ammonia or an amine in the presence of a dehydrating agent (such as thionyl chloride).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The key steps include the preparation of intermediates, purification through crystallization or distillation, and final product isolation through filtration and drying.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents such as bromine, chlorine, and nitronium ions can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its effects on different biological targets and pathways.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its properties make it suitable for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. It can also interact with receptors on the cell surface, triggering signaling pathways that lead to various cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
- N-(3-acetylphenyl)-4-methylthiophene-3-carboxamide
- N-(4-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide
- N-(3-acetylphenyl)-4-ethylthiophene-3-carboxamide
Comparison: N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide is unique due to the presence of both ethyl and methyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a distinct candidate for various applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-4-14-11(3)20-9-15(14)16(19)17-13-7-5-6-12(8-13)10(2)18/h5-9H,4H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWSEXLOXGVHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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